N''-Ethyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine
Description
N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that belongs to the class of guanidines. This compound features a guanidine core substituted with ethyl and two 4-methyl-1,3-benzothiazol-2-yl groups. Guanidines are known for their strong basicity and are often used in various chemical and biological applications.
Properties
CAS No. |
62540-27-6 |
|---|---|
Molecular Formula |
C19H19N5S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-ethyl-1,3-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C19H19N5S2/c1-4-20-17(23-18-21-15-11(2)7-5-9-13(15)25-18)24-19-22-16-12(3)8-6-10-14(16)26-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
QOEITMNIBAFLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=NC2=C(C=CC=C2S1)C)NC3=NC4=C(C=CC=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves the condensation of ethylamine with 4-methyl-1,3-benzothiazol-2-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the guanidine structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the synthesis of 4-methyl-1,3-benzothiazol-2-yl isothiocyanate, followed by its reaction with ethylamine under optimized conditions to yield the desired guanidine derivative. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole rings may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another guanidine derivative with different substituents.
N-Ethyl-4-methylbenzenesulfonamide: A sulfonamide compound with structural similarities.
Uniqueness
N’‘-Ethyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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